synthesis and characterization of 4-Cyclohexyl-3,3-dimethylpyrrolidine
synthesis and characterization of 4-Cyclohexyl-3,3-dimethylpyrrolidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyclohexyl-3,3-dimethylpyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous natural products, pharmaceuticals, and catalysts.[1] Its saturated, five-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, making it an ideal building block for designing molecules with specific biological or chemical functions. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel pyrrolidine derivative: 4-Cyclohexyl-3,3-dimethylpyrrolidine.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen synthetic strategy and analytical techniques. The protocols described herein are designed to be self-validating, ensuring that the final compound's identity and purity are established with the highest degree of confidence.
Part 1: Retrosynthetic Analysis and Strategic Rationale
A robust synthetic plan begins with a logical retrosynthetic analysis. The goal is to deconstruct the target molecule into simple, readily available starting materials. For 4-Cyclohexyl-3,3-dimethylpyrrolidine, the most efficient strategy involves forming the pyrrolidine ring from an acyclic precursor.
Our analysis identifies a key C-C bond formation via a Michael addition, followed by a reductive cyclization as the most promising approach. This pathway is chosen for its high efficiency, use of common reagents, and strong literature precedent for constructing similar heterocyclic systems.
Caption: Retrosynthetic analysis of 4-Cyclohexyl-3,3-dimethylpyrrolidine.
Part 2: Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is a two-step process beginning with a conjugate addition to form the carbon skeleton, followed by a one-pot reduction and cyclization to yield the final pyrrolidine.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1-Cyclohexyl-4-methyl-4-nitropentan-1-one (Michael Addition)
Causality: The Michael addition is a classic method for forming carbon-carbon bonds. We use 2-nitropropane as the nucleophile (Michael donor) because the nitro group is an excellent electron-withdrawing group, acidifying the adjacent α-proton. More importantly, the nitro group serves as a masked amine, which is essential for the subsequent cyclization step. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is chosen as a strong, non-nucleophilic organic base to deprotonate 2-nitropropane without competing in the addition reaction.
Experimental Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitropropane (1.2 equivalents) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DBU (1.1 equivalents) dropwise to the solution over 10 minutes. Stir for an additional 20 minutes at 0 °C.
-
Add a solution of cyclohexyl vinyl ketone (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the title intermediate.
Step 2: Synthesis of 4-Cyclohexyl-3,3-dimethylpyrrolidine (Reductive Cyclization)
Causality: This step achieves both the reduction of the nitro group to a primary amine and the ketone to a secondary alcohol, which then undergoes intramolecular condensation and further reduction to form the stable pyrrolidine ring. Raney Nickel is an effective and cost-efficient catalyst for the hydrogenation of both nitro groups and ketones.[2] Performing the reaction under hydrogen pressure in a polar solvent like ethanol facilitates the multi-step transformation in a single, efficient operation.
Experimental Protocol:
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In a high-pressure hydrogenation vessel (Parr shaker), dissolve the intermediate from Step 1 (1.0 equivalent) in ethanol (100 mL).
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Carefully add Raney Nickel (approx. 10% by weight, as a slurry in ethanol) to the solution under an inert atmosphere (e.g., argon or nitrogen).
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Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to 80 psi.
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Heat the mixture to 50 °C and agitate vigorously for 24 hours.
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Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
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After completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad thoroughly with ethanol.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt (by adding ethereal HCl) followed by recrystallization.
Part 3: Comprehensive Characterization
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized 4-Cyclohexyl-3,3-dimethylpyrrolidine. The integration of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system of analysis.[3]
Caption: Integrated workflow for structural characterization.
Expected Analytical Data
The following tables summarize the predicted spectroscopic data for the target compound based on its structure and established chemical shift/frequency ranges for similar moieties.[4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.0 - 2.8 | m | 2H | C5-H₂ (Pyrrolidine) |
| ~2.6 - 2.4 | m | 2H | C2-H₂ (Pyrrolidine) |
| ~2.2 | br s | 1H | N-H |
| ~1.9 - 1.0 | m | 12H | C4-H (Pyrrolidine) & Cyclohexyl-H |
| 1.05 | s | 3H | C3-CH₃ |
| 0.95 | s | 3H | C3-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~55.0 | C2 (Pyrrolidine) |
| ~53.0 | C5 (Pyrrolidine) |
| ~45.0 | C4 (Pyrrolidine) |
| ~40.0 | C3 (Pyrrolidine) |
| ~35-25 | Cyclohexyl CH, CH₂ |
| ~28.0 | C3-CH₃ |
| ~26.0 | C3-CH₃ |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| MS (ESI+) | m/z ~182.2 [M+H]⁺ | Confirms the molecular weight (C₁₂H₂₃N, MW: 181.32) |
| FT-IR (cm⁻¹) | ~3350 (weak, broad) | N-H stretch (secondary amine) |
| 2960-2850 (strong) | C-H sp³ stretches (aliphatic) | |
| ~1450 | C-H bend (methylene/methyl) |
| | ~1100 | C-N stretch |
Standard Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz spectrometer. Key ¹H parameters include a spectral width covering -1 to 10 ppm and a relaxation delay of 2 seconds. For ¹³C, employ proton decoupling.[5]
-
Processing: Apply Fourier transformation and phase/baseline correction to the raw data.
Mass Spectrometry (MS):
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).[5] Record spectra in positive ion mode over a mass range of m/z 50-500.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Prep: Prepare a thin film of the neat liquid compound between two potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted.[5]
Conclusion
This guide outlines a logical and robust two-step synthesis for the novel compound 4-Cyclohexyl-3,3-dimethylpyrrolidine, starting from common commercial precursors. The proposed pathway, centered around a Michael addition followed by a one-pot reductive cyclization, is designed for efficiency and scalability. The comprehensive characterization plan, integrating NMR, MS, and FT-IR, provides a rigorous framework for an unambiguous confirmation of the final product's structure and purity. This methodology serves as a reliable foundation for the synthesis of this and structurally related pyrrolidine derivatives for applications in chemical research and drug discovery.
References
-
7 (Accessed: March 20, 2026).
-
8 (Accessed: March 20, 2026).
-
9 (Accessed: March 20, 2026).
-
10 (Accessed: March 20, 2026).
-
11 (Accessed: March 20, 2026).
-
12 (Accessed: March 20, 2026).
-
4 (Accessed: March 20, 2026).
-
13 (Accessed: March 20, 2026).
-
14 (Accessed: March 20, 2026).
-
15 (Accessed: March 20, 2026).
-
5 (Accessed: March 20, 2026).
-
16 (Accessed: March 20, 2026).
-
3 (Accessed: March 20, 2026).
-
6 (Accessed: March 20, 2026).
-
1 (Accessed: March 20, 2026).
-
17 (Accessed: March 20, 2026).
-
18 (Accessed: March 20, 2026).
-
19 (Accessed: March 20, 2026).
-
20 (Accessed: March 20, 2026).
-
21 (Accessed: March 20, 2026).
-
(Accessed: March 20, 2026).
-
22 (Accessed: March 20, 2026).
-
23 (Accessed: March 20, 2026).
-
2 (Accessed: March 20, 2026).
-
24 (Accessed: March 20, 2026).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. agilent.com [agilent.com]
- 4. N-Cyclohexyl-2-pyrrolidone(6837-24-7) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. catbull.com [catbull.com]
- 7. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 14. 1-Cyclohexylpyrrolidine | C10H19N | CID 139064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Vibrational spectroscopic investigation of 1-pyrrolidino-1-cyclohexene: A comparative density functional study [academia.edu]
- 20. N-(Cyclohexylmethyl)Pyrrolidine | C11H21N | CID 199798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. [PDF] Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prepchem.com [prepchem.com]
- 24. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
